Superior Enzyme Inhibition Potency: Buformin's 10-Fold Advantage over Metformin Against Gut Microbial Agmatinase
In a 2024 study investigating the mechanism of metformin's action, researchers found that the related compounds phenformin, buformin, and the natural product galegine are more potent inhibitors of Escherichia coli agmatinase. The inhibition constant (Ki) for buformin was determined to be 0.1 mM, a 10-fold increase in potency compared to metformin's Ki of 1 mM [1]. This finding suggests a conserved, but quantitatively distinct, mechanism of action for these biguanides, with buformin achieving a significantly stronger effect at the same concentration.
| Evidence Dimension | Inhibition of E. coli agmatinase (Ki) |
|---|---|
| Target Compound Data | 0.1 mM |
| Comparator Or Baseline | Metformin: 1 mM |
| Quantified Difference | 10-fold lower Ki (more potent) |
| Conditions | In vitro enzyme assay with purified E. coli agmatinase |
Why This Matters
For research on the gut microbiome's role in drug action, buformin offers a >10-fold more potent tool compound than metformin, enabling lower, more physiologically relevant dosing in experimental models.
- [1] Keller L, et al. Insights into the action of the pharmaceutical metformin: Targeted inhibition of the gut microbial enzyme agmatinase. iScience. 2024;27(2):108900. View Source
